molecular formula C7H13N B12280088 1-Cyclobutylprop-2-en-1-amine

1-Cyclobutylprop-2-en-1-amine

Cat. No.: B12280088
M. Wt: 111.18 g/mol
InChI Key: GEOLBRQXIANOAG-UHFFFAOYSA-N
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Description

1-Cyclobutylprop-2-en-1-amine is an organic compound characterized by a cyclobutyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

The synthesis of 1-Cyclobutylprop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of cyclobutanone with allylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclobutylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into saturated amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used .

Scientific Research Applications

1-Cyclobutylprop-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclobutylprop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a ligand, binding to specific sites and modulating biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications .

Comparison with Similar Compounds

1-Cyclobutylprop-2-en-1-amine can be compared with other similar compounds, such as:

    Cyclobutylamine: Lacks the prop-2-en-1 moiety, resulting in different reactivity and applications.

    Prop-2-en-1-amine: Lacks the cyclobutyl group, leading to variations in chemical behavior and uses.

The uniqueness of this compound lies in its combined structural features, which confer distinct properties and reactivity compared to its analogs .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-cyclobutylprop-2-en-1-amine

InChI

InChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2

InChI Key

GEOLBRQXIANOAG-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CCC1)N

Origin of Product

United States

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